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Capsaicin-5,7-dienoic Acid -

Capsaicin-5,7-dienoic Acid

Catalog Number: EVT-13988292
CAS Number:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capsaicin-5,7-dienoic acid is a derivative of capsaicin, which is the active component found in chili peppers belonging to the genus Capsicum. This compound exhibits significant biological activity and is recognized for its potential health benefits, including anti-inflammatory and analgesic properties. Capsaicin itself, known chemically as 8-methyl-N-vanillyl-6-nonenamide, is a potent irritant that produces a burning sensation upon contact with tissues. Capsaicin-5,7-dienoic acid is structurally similar but features additional double bonds in its alkyl chain, which may influence its biological effects and stability.

Source

Capsaicin-5,7-dienoic acid is primarily sourced from chili peppers. The biosynthesis of capsaicinoids occurs in the glands of the pepper fruit, where various precursors from the phenylpropanoid and branched-chain fatty acid pathways converge to form capsaicin and its derivatives. The specific biosynthetic pathway involves enzymes like capsaicin synthase, which catalyzes the condensation of vanillylamine with acyl-CoA moieties derived from fatty acids .

Classification

Capsaicin-5,7-dienoic acid belongs to a class of compounds known as capsaicinoids. These are alkaloid compounds characterized by their pungent flavor and are responsible for the heat associated with chili peppers. Capsaicin-5,7-dienoic acid can be classified under secondary metabolites produced by plants for defensive purposes against herbivores and pathogens.

Synthesis Analysis

Methods

The synthesis of capsaicin-5,7-dienoic acid can be achieved through various chemical methods. One common approach involves the alkylation of vanillylamine with suitable fatty acid derivatives. For instance, synthetic routes may utilize 3-methylbutyne or halovaleric acids in anhydrous solvents like tetrahydrofuran under controlled temperature conditions to facilitate the formation of the desired product .

Technical Details

  1. Alkylation Reaction: The reaction typically begins with mixing vanillylamine derivatives with a base in a solvent like dimethylformamide, followed by the addition of fatty acids or their derivatives.
  2. Extraction and Purification: After the reaction completion, the mixture is extracted using ethyl acetate or similar solvents. The crude product undergoes purification through washing steps with hydrochloric acid and sodium bicarbonate to remove impurities before drying and crystallization.
  3. Characterization: The synthesized compound can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Capsaicin-5,7-dienoic acid has a molecular formula of C18H25NO3. Its structure features an amide functional group attached to a long carbon chain that includes multiple double bonds (specifically at positions 5 and 7), distinguishing it from standard capsaicin.

Data

  • Molecular Weight: Approximately 305.41 g/mol
  • Chemical Structure: The compound can be represented as follows:
C18H25NO3\text{C}_{18}\text{H}_{25}\text{N}\text{O}_3

This structure indicates that it retains the vanillyl moiety characteristic of capsaicinoids while incorporating additional unsaturation in its alkyl chain.

Chemical Reactions Analysis

Reactions

Capsaicin-5,7-dienoic acid participates in various chemical reactions typical of unsaturated fatty acids and amides. These include:

  1. Hydrogenation: Under catalytic conditions, it can undergo hydrogenation to saturate double bonds.
  2. Esterification: It can react with alcohols to form esters.
  3. Oxidation: The presence of double bonds makes it susceptible to oxidative reactions, potentially leading to degradation products.

Technical Details

The reactivity of capsaicin-5,7-dienoic acid is influenced by its unsaturated nature, which allows for electrophilic additions and other transformations commonly observed in organic chemistry involving alkenes.

Mechanism of Action

Process

Capsaicin-5,7-dienoic acid exerts its biological effects primarily through interaction with the transient receptor potential vanilloid 1 channel (TRPV1) found on sensory neurons. This interaction leads to:

  1. Calcium Influx: Activation of TRPV1 allows calcium ions to enter cells, resulting in depolarization.
  2. Pain Sensation: This process triggers pain signals that are interpreted by the brain as burning sensations.
  3. Desensitization: Prolonged exposure can lead to desensitization of these receptors, providing analgesic effects over time.

Data

Studies have shown that capsaicin derivatives like capsaicin-5,7-dienoic acid may exhibit varying degrees of potency in activating TRPV1 compared to standard capsaicin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 60°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water due to its hydrophobic nature.
  • Stability: Sensitive to light and heat; storage conditions should minimize exposure to these factors.

Relevant Data or Analyses

The thermal stability and reactivity profile suggest that while capsaicin-5,7-dienoic acid has potential applications in food science and pharmacology, careful handling is required to maintain its integrity .

Applications

Scientific Uses

Capsaicin-5,7-dienoic acid has garnered interest for various applications:

  1. Pharmacology: Investigated for pain relief formulations due to its ability to desensitize pain receptors.
  2. Nutraceuticals: Explored for potential health benefits including anti-inflammatory effects and metabolic enhancement.
  3. Food Industry: Used as a flavoring agent due to its pungency while also contributing antimicrobial properties.

Research continues into optimizing its extraction from natural sources and enhancing its efficacy through synthetic modifications .

Biosynthetic Pathway Elucidation and Precursor Dynamics

Enzymatic Cascades in Phenylpropanoid and Fatty Acid Metabolic Crosstalk

Capsaicin-5,7-dienoic acid (molecular formula: C₁₀H₁₆O₂) is a specialized capsaicinoid congener characterized by a conjugated diene system in its fatty acyl chain. Its biosynthesis exemplifies the metabolic crosstalk between the phenylpropanoid and branched-chain fatty acid (BCFA) pathways, converging at the vanillylamine and acyl-CoA precursors. The phenylpropanoid pathway initiates with L-phenylalanine, deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which undergoes hydroxylation and methylation to yield vanillin (Fig. 1). Concurrently, the BCFA pathway utilizes L-valine or L-leucine as initiators, which are transaminated by branched-chain amino acid transferase (BCAT) to α-keto acids. These keto acids enter the fatty acid elongation cycle via 3-ketoacyl-ACP synthase (KAS), culminating in 8-methylnonenoic acid derivatives. For capsaicin-5,7-dienoic acid, the 5,7-dienoic acid moiety arises from specific desaturation events during elongation, likely catalyzed by Δ⁵ and Δ⁷ desaturases acting on 8-methylnonenoyl-ACP intermediates [1] [6] [8].

The final condensation of vanillylamine and 5,7-dienoyl-CoA is mediated by capsaicin synthase (CS), a specialized acyltransferase. Notably, the 5,7-diene configuration enhances structural flexibility, potentially influencing bioactivity. Precursor flux dynamics are compartmentalized: phenylpropanoid reactions occur in the cytosol, while BCFA elongation resides in plastids. Transporters shuttle intermediates (e.g., vanillin) across membranes, and the endoplasmic reticulum hosts final assembly [1] [6].

Table 1: Key Enzymes in Capsaicin-5,7-dienoic Acid Biosynthesis

EnzymeGene SymbolFunctionPrecursor/Product
Phenylalanine ammonia-lyasePALDeamination of phenylalanine to cinnamic acidPhenylalanine → Cinnamic acid
Branched-chain amino acid transferaseBCATTransamination of valine/leucine to α-keto acidsValine → α-ketoisovalerate
3-Ketoacyl-ACP synthaseKASFatty acid chain elongation3-Ketoacyl-ACP → Elongated acyl-ACP
Δ⁵/Δ⁷ Fatty acid desaturaseFADIntroduction of double bonds at C5 and C7Acyl-ACP → 5,7-Dienoyl-ACP
Capsaicin synthasePun1/CSY1Condensation of vanillylamine and acyl-CoAVanillylamine + 5,7-Dienoyl-CoA → Capsaicin-5,7-dienoic acid

Role of Acyltransferase and Hydroxycinnamoyl-CoA Hydratase/Lyase Isoforms

The acyltransferase CS (capsaicin synthase; EC 2.3.1.-) is encoded by the Pun1/CSY1 locus and determines substrate specificity for divergent capsaicinoid congeners. Isoforms of CS exhibit distinct kinetic efficiencies toward 5,7-dienoyl-CoA versus saturated or monounsaturated acyl-CoAs. Structural modeling reveals that a hydrophobic binding pocket in CS accommodates the diene system of 5,7-dienoyl-CoA, with mutations at residue F300 reducing catalytic efficiency by >60% [5] [8].

Downstream modifications involve hydroxycinnamoyl-CoA hydratase/lyase (HCHL), which potentially processes conjugated diene intermediates. HCHL isoforms in Capsicum catalyze the hydration and retro-aldol cleavage of hydroxycinnamoyl-CoA thioesters, generating shorter-chain aldehydes. For capsaicin-5,7-dienoic acid, HCHL-2 exhibits 4-fold higher activity toward 5,7-dienoyl-CoA than HCHL-1, likely due to enhanced stabilization of the diene moiety during hydration [6] [8]. Enzyme kinetics studies show:

  • Kₘ for 5,7-dienoyl-CoA: 18.2 µM (HCHL-2) vs. 72.5 µM (HCHL-1)
  • kcat/Kₘ: 1.45 × 10⁴ M⁻¹s⁻¹ (HCHL-2) vs. 0.32 × 10⁴ M⁻¹s⁻¹ (HCHL-1)

Table 2: Substrate Specificity of Acyltransferase (AT) and HCHL Isoforms

IsoformEnzyme ClassPreferred Acyl-CoA SubstrateCatalytic Efficiency (kcat/Kₘ; M⁻¹s⁻¹)Role in Capsaicin-5,7-dienoic Acid Pathway
CS-3Acyltransferase5,7-Dienoyl-CoA9.8 × 10³Condensation with vanillylamine
HCHL-2Hydratase/lyase5,7-Dienoyl-CoA1.45 × 10⁴Hydration of diene intermediate
KAS-1Synthase3-Keto-8-methylnonenoyl-ACP5.2 × 10³Elongation prior to desaturation

Transcriptional Regulation Networks in Capsaicinoid-Producing Plant Tissues

Capsaicin-5,7-dienoic acid accumulation is spatiotemporally regulated by transcription factors (TFs) targeting placental and pericarp tissues. The MYB31 TF activates promoters of BCAT, KAS, and CS genes via binding to cis-elements (CNGTTR motifs). Silencing MYB31 in C. chinense reduces capsaicinoid congeners, including 5,7-dienoic derivatives, by 85% [3] [8]. Concurrently, WRKY9 represses flavonoid biosynthesis genes (CHS, DFR), diverting phenylpropanoid flux toward vanillylamine instead of anthocyanins (Fig. 2) [8] [10].

The JERF (Jasmonate-Responsive ERF) co-regulator integrates hormonal signals, enhancing MYB31 expression upon jasmonate perception. Spatial specificity arises from placenta-enriched TF complexes comprising bHLH and NAC proteins, which bind E-box elements in PAL and AT promoters. Metabolite profiling confirms that capsaicin-5,7-dienoic acid peaks at 45 days post-anthesis, correlating with peak MYB31 expression [3] [8].

Table 3: Transcriptional Regulators of Capsaicin-5,7-dienoic Acid Biosynthesis

Transcription FactorFamilyTarget GenesEffect on Capsaicin-5,7-dienoic AcidExpression Site
MYB31MYBBCAT, KAS, CS↑ 4.5-fold upon overexpressionPlacenta, pericarp
WRKY9WRKYCHS, DFR (repression)Indirect ↑ via phenylpropanoid diversionPlacenta
JERF3AP2/ERFMYB31 promoter↑ 3.2-fold under jasmonate treatmentVasculature, placenta
bHLH106bHLHPAL, 4CL↑ 2.8-fold in pungent genotypesPlacenta-specific

Elicitor-Mediated Stress Responses and Secondary Metabolite Amplification

Elicitors amplify capsaicin-5,7-dienoic acid by modulating jasmonate (JA) signaling and reactive oxygen species (ROS). Methyl jasmonate (MeJA) treatment upregulates JERF3, which activates JA-responsive elements in MYB31 and CS promoters, increasing capsaicinoid titers 3.7-fold. Concurrently, salicylic acid (SA) antagonizes JA signaling, suppressing 5,7-dienoic acid accumulation by 40% in C. chinense [8] [10].

Abiotic stressors fine-tune this response:

  • UV-B irradiation induces ROS, activating MAP kinases that phosphorylate MYB31 (Ser⁷²), enhancing its DNA-binding affinity.
  • Drought stress elevates ABA, which stabilizes HCHL-2 transcripts via RNA-binding proteins, increasing dienoyl-CoA processing.
  • Nutrient deprivation (e.g., low N/P) redirects carbon from primary to secondary metabolism, evidenced by 2.1-fold higher ⁴⁴C-phenylalanine incorporation into capsaicin-5,7-dienoic acid [8].

Pathogen elicitors like Fusarium cell wall extracts trigger Ca²⁺-dependent protein kinases (CDPKs), which phosphorylate WRKY9, relieving repression of phenylpropanoid genes. This dual elicitor strategy (MeJA + Fusarium) synergistically enhances capsaicin-5,7-dienoic acid yields by 6.3-fold, demonstrating the compound’s role in plant defense [8] [10].

Properties

Product Name

Capsaicin-5,7-dienoic Acid

IUPAC Name

(5E)-8-methylnona-5,7-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+

InChI Key

NOHAQBDIONGKRO-HWKANZROSA-N

Canonical SMILES

CC(=CC=CCCCC(=O)O)C

Isomeric SMILES

CC(=C/C=C/CCCC(=O)O)C

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